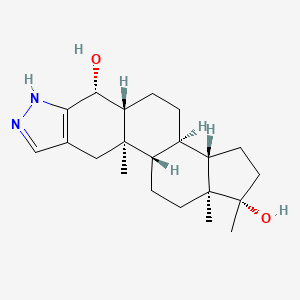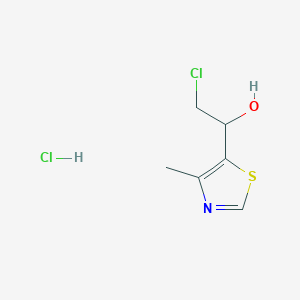
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydroxy group, a chloroethyl group, and a methyl group attached to the thiazole ring. It is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride typically involves the reaction of 4-methylthiazole with 1-chloro-2-hydroxyethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids. It helps in understanding the binding mechanisms and biological activities of thiazole-based compounds.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its efficacy and safety in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
- 4-Methyl-5-(2-chloroethyl)thiazole
- 5-(1-Hydroxy-2-chloroethyl)-2-methylthiazole
Comparison:
- 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is unique due to the specific positioning of the hydroxy, chloroethyl, and methyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties.
- 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has a similar chloroethyl group but differs in the core structure, which is an indole rather than a thiazole.
- 4-Methyl-5-(2-chloroethyl)thiazole lacks the hydroxy group, which significantly alters its reactivity and biological activity.
- 5-(1-Hydroxy-2-chloroethyl)-2-methylthiazole has a different positioning of the methyl group, affecting its overall properties.
Properties
Molecular Formula |
C6H9Cl2NOS |
|---|---|
Molecular Weight |
214.11 g/mol |
IUPAC Name |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H |
InChI Key |
CEOOVHSDNCNLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(CCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
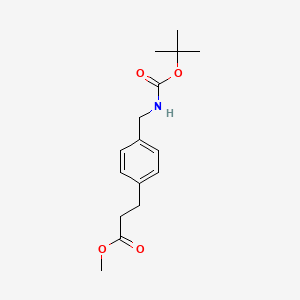
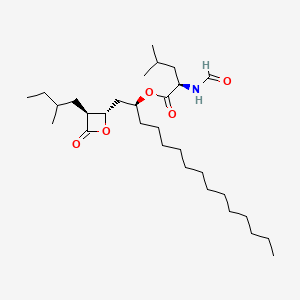
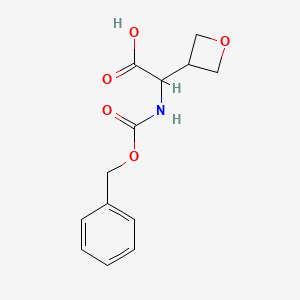
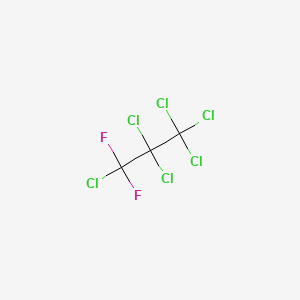
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
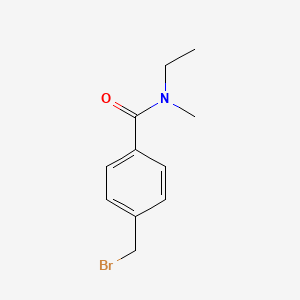
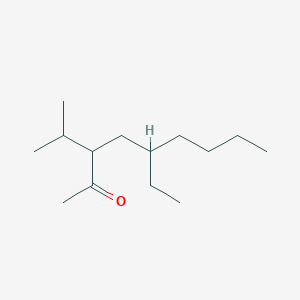
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)


